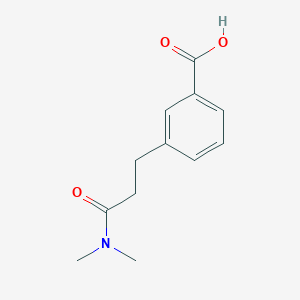

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)benzoic acid is a benzoic acid derivative . It is a light yellow to yellow-beige crystalline powder . It has been used to analyze glucose content from the extraction of starch and soluble sugars .

Molecular Structure Analysis

The linear formula of 3-(Dimethylamino)benzoic acid is (CH3)2NC6H4CO2H . Its molecular weight is 165.19 .Chemical Reactions Analysis

3-(Dimethylamino)benzoic acid has been used to quantify the activity of peroxidase and manganese peroxidase .Physical And Chemical Properties Analysis

3-(Dimethylamino)benzoic acid is a powder that is soluble in methanol (50 mg/mL), but insoluble in water . It has a melting point of 148-150 °C .Scientific Research Applications

Polymorphism Studies

- Polymorphs of Dimethylamino Benzoic Acid: Research by Aakeröy, Desper, and Levin (2005) identified two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, a compound closely related to 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid. These polymorphs were crystallographically characterized, highlighting the compound's diverse structural forms (Aakeröy, Desper, & Levin, 2005).

Chemical Synthesis and Properties

- Synthesis Methods: Xie Chuan (2005) described the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, which is a methodological approach that can be relevant for the synthesis of related compounds like 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid (Xie Chuan, 2005).

Biochemical and Pharmacological Research

- HIV-1 Maturation Inhibitors: Swidorski et al. (2016) studied a C-3 benzoic acid as a modification to triterpenoids for improving antiviral properties, focusing on HIV-1 maturation inhibition. This research demonstrates the potential of dimethylamino benzoic acid derivatives in antiviral drug development (Swidorski et al., 2016).

Chemical Oscillations and Reactions

- Chemical Oscillations in Reactions: Bell and Wang (2015) explored the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid, which is relevant to the study of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid. They observed transient oscillations, providing insights into the dynamic chemical properties of these compounds (Bell & Wang, 2015).

Chemical Marker Development

- Temporary Marker for Peptides: Sameiro, Gonçalves, and Maia (2003) utilized a compound related to 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid to develop a temporary chromophore marker for peptides. This research indicates the potential of such compounds in biochemical tagging and labeling (Sameiro, Gonçalves, & Maia, 2003).

Safety And Hazards

properties

IUPAC Name |

3-[3-(dimethylamino)-3-oxopropyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)11(14)7-6-9-4-3-5-10(8-9)12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUYHQSFZZTYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)